molecular formula C12H8N4O3 B6331868 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile CAS No. 1240566-02-2

4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile

Cat. No.: B6331868
CAS No.: 1240566-02-2
M. Wt: 256.22 g/mol
InChI Key: OLIUZBAQAWLAAP-UHFFFAOYSA-N
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Description

4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at the 3-position of the pyrazole ring and an acetyl group linking the pyrazole to a benzonitrile moiety. The molecular formula of this compound is C12H8N4O3, and it has a molecular weight of 256.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile typically involves the reaction of 3-nitro-1H-pyrazole with an appropriate acetylating agent, followed by the introduction of the benzonitrile group. One common method involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[2-(3-nitropyrazol-1-yl)acetyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c13-7-9-1-3-10(4-2-9)11(17)8-15-6-5-12(14-15)16(18)19/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIUZBAQAWLAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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